An In-depth Technical Guide to (R)-3-aminopyrrolidin-2-one
An In-depth Technical Guide to (R)-3-aminopyrrolidin-2-one
Introduction: (R)-3-aminopyrrolidin-2-one is a chiral heterocyclic compound featuring a five-membered γ-lactam ring. Its stereospecific configuration and functional groups—a primary amine and a lactam—make it a valuable and versatile building block in medicinal chemistry and drug development. This molecule serves as a key intermediate in the synthesis of complex, biologically active compounds, particularly as a scaffold for enzyme inhibitors and receptor antagonists. The pyrrolidinone core is found in a wide array of pharmacologically active agents, highlighting its importance in the design of novel therapeutics.[1][2]
Core Chemical Properties
The fundamental chemical and physical properties of (R)-3-aminopyrrolidin-2-one are summarized below. These identifiers and values are crucial for researchers in sourcing, handling, and characterizing the compound. While data for the specific (R)-enantiomer is limited, properties can be inferred from its racemate and the corresponding (S)-enantiomer.
| Property | Value | Source |
| IUPAC Name | (3R)-3-aminopyrrolidin-2-one | N/A |
| Synonyms | (R)-3-Amino-2-pyrrolidinone | N/A |
| CAS Number | Not explicitly found for (R)-isomer. (S)-isomer is 4128-00-1. Racemate is 2483-65-0. | [3][4] |
| Molecular Formula | C₄H₈N₂O | [4] |
| Molecular Weight | 100.12 g/mol | [4][5] |
| Appearance | Expected to be a solid at room temperature. | [3] |
| Melting Point | 120-130 °C (for (S)-isomer) | [3] |
| Boiling Point | 305.6 ± 35.0 °C at 760 mmHg (Predicted for (S)-isomer) | [3] |
| SMILES | N[C@@H]1CCNC1=O | N/A |
| InChI Key | YNDAMDVOGKACTP-SSDOTTSWSA-N | N/A |
| LogP | -2.77 (Predicted for (S)-isomer) | [3] |
| Topological Polar Surface Area | 55.12 Ų | [3][5] |
Spectroscopic Data Profile
Detailed spectroscopic analysis is essential for confirming the structure and purity of (R)-3-aminopyrrolidin-2-one. Below is a profile of expected spectroscopic characteristics based on its functional groups and data from analogous structures.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the pyrrolidinone ring and the amine group.
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-NH₂ Protons: A broad singlet typically appearing in the 1.5-3.5 ppm range, which is exchangeable with D₂O.[6]
-
-CH-NH₂ (C3-H): A multiplet around 3.5-4.0 ppm.
-
-CH₂- (C4-H₂): A complex multiplet pattern in the 2.0-2.8 ppm range.
-
-CH₂-NH- (C5-H₂): A multiplet around 3.2-3.6 ppm, deshielded by the adjacent nitrogen atom.[6]
-
Lactam N-H: A broad singlet, typically downfield (>7.0 ppm).
¹³C NMR Spectroscopy
The carbon spectrum will provide key information about the carbon framework.
-
Carbonyl Carbon (-C=O): A signal in the downfield region, typically between 170-180 ppm.
-
-CH-NH₂ (C3): A signal around 45-55 ppm.
-
-CH₂- (C4): A signal in the 25-35 ppm range.
-
-CH₂-NH- (C5): A signal around 40-50 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is dominated by absorptions from the amine and lactam functional groups.
-
N-H Stretch (Primary Amine): Two characteristic sharp to medium bands are expected in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching.[6]
-
C=O Stretch (Lactam): A strong, sharp absorption band typically appears around 1670-1700 cm⁻¹.
-
N-H Bend (Amine): A band in the 1590-1650 cm⁻¹ region.
-
C-N Stretch: A band in the 1000-1250 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): A peak at m/z = 100, corresponding to the molecular weight.
-
Fragmentation: Common fragmentation patterns would involve the loss of the amino group (-NH₂) or cleavage of the lactam ring.
Experimental Protocols
Representative Synthesis of Chiral 3-Aminopyrrolidin-2-one
A common strategy for synthesizing chiral 3-aminopyrrolidin-2-ones involves starting from a readily available chiral precursor, such as a protected amino acid. The following protocol is a representative example based on established chemical transformations for similar heterocyclic compounds.
Objective: To synthesize (R)-3-aminopyrrolidin-2-one from a suitable chiral starting material.
Materials:
-
N-Boc-(R)-2,4-diaminobutyric acid
-
Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Trifluoroacetic acid (TFA)
-
Sodium bicarbonate solution
-
Drying agent (e.g., MgSO₄ or Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Cyclization (Lactam Formation):
-
Dissolve N-Boc-(R)-2,4-diaminobutyric acid in an anhydrous solvent like dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of a coupling agent (e.g., DCC) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the urea byproduct. Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product, Boc-(R)-3-aminopyrrolidin-2-one, by silica gel column chromatography.
-
-
Deprotection of the Amine:
-
Dissolve the purified Boc-protected intermediate in dichloromethane.
-
Add an excess of trifluoroacetic acid (TFA) to the solution at room temperature and stir for 2-4 hours until the deprotection is complete (monitored by TLC).
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a minimal amount of water and neutralize carefully with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over a drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the final product, (R)-3-aminopyrrolidin-2-one.
-
Applications in Research and Drug Development
(R)-3-aminopyrrolidin-2-one is a valuable chiral synthon due to its rigid, conformationally restricted structure. This property is highly desirable in drug design to enhance binding affinity and selectivity for biological targets.
-
Enzyme Inhibitors: It is used in the preparation of conformationally restricted inhibitors of enzymes such as angiotensin-converting enzyme (ACE), which are critical in managing hypertension.[7]
-
Receptor Antagonists: The scaffold is employed in the synthesis of 2-aminoquinolines, which act as antagonists for the melanin-concentrating hormone receptor (MCH-1R), a target for obesity and metabolic disorders.[7]
-
Beta-Amyloid Peptide Inhibitors: This compound is also utilized in creating molecules designed to inhibit the release or synthesis of β-amyloid peptides, which are implicated in Alzheimer's disease.[7]
Mandatory Visualizations
Logical Synthesis Workflow
Caption: A generalized workflow for the synthesis of (R)-3-aminopyrrolidin-2-one.
Chemical Reactivity Pathways
Caption: Key reactive sites and potential transformations of the title compound.
Safety and Handling
(R)-3-aminopyrrolidin-2-one and its related compounds are classified with several hazards. Appropriate safety measures are critical when handling this chemical in a laboratory setting.
GHS Hazard Classification (based on racemate/analogues): [5]
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.
-
Skin Irritation (Category 2): H315 - Causes skin irritation.
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.
Recommended Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
If Swallowed: Rinse mouth and seek immediate medical attention.
-
If on Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Amino-2-pyrrolidinone | CAS#:4128-00-1 | Chemsrc [chemsrc.com]
- 4. 3-Aminopyrrolidin-2-one | C4H8N2O | CID 10486805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (3S)-3-aminopyrrolidin-2-one | C4H8N2O | CID 12430456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 3-AMINOPYRROLIDIN-2-ONE | 56440-28-9 [chemicalbook.com]
